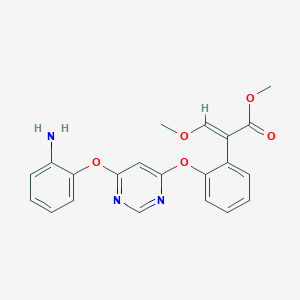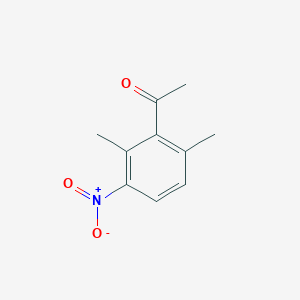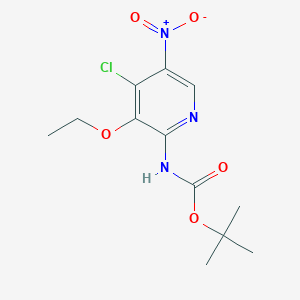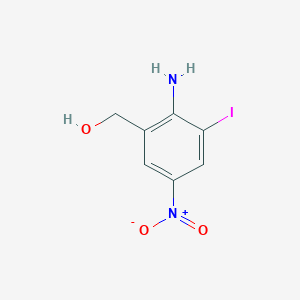![molecular formula C19H16N2O2 B13087803 3-([1,1'-Biphenyl]-2-ylamino)-4-aminobenzoic acid](/img/structure/B13087803.png)
3-([1,1'-Biphenyl]-2-ylamino)-4-aminobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-([1,1’-Biphenyl]-2-ylamino)-4-aminobenzoic acid is an organic compound characterized by its complex structure, which includes a biphenyl group attached to an aminobenzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-([1,1’-Biphenyl]-2-ylamino)-4-aminobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The biphenyl compound undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reaction: The resulting amine is coupled with 4-aminobenzoic acid under acidic or basic conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction reactions can further modify the amine groups, potentially leading to the formation of secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens, alkyl halides, and strong bases or acids.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-([1,1’-Biphenyl]-2-ylamino)-4-aminobenzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe or ligand in biochemical assays, helping to elucidate the mechanisms of enzyme action or receptor binding.
Medicine: The compound’s potential medicinal applications include its use as a precursor for drug development. Its structural features make it a candidate for the design of new pharmaceuticals with specific biological activities.
Industry: In industrial applications, 3-([1,1’-Biphenyl]-2-ylamino)-4-aminobenzoic acid can be used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism by which 3-([1,1’-Biphenyl]-2-ylamino)-4-aminobenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with proteins or nucleic acids, altering their function or activity. The biphenyl group can facilitate binding to hydrophobic pockets, while the aminobenzoic acid moiety may participate in hydrogen bonding or ionic interactions.
Vergleich Mit ähnlichen Verbindungen
4-Aminobenzoic Acid: A simpler analog lacking the biphenyl group, used in the synthesis of folic acid and as a sunscreen agent.
Biphenyl-4-amine: Another related compound, which lacks the carboxylic acid group, used in organic synthesis and as an intermediate in dye production.
Uniqueness: 3-([1,1’-Biphenyl]-2-ylamino)-4-aminobenzoic acid is unique due to the combination of the biphenyl and aminobenzoic acid moieties. This dual functionality allows for a broader range of chemical reactions and applications compared to its simpler analogs.
Eigenschaften
Molekularformel |
C19H16N2O2 |
|---|---|
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
4-amino-3-(2-phenylanilino)benzoic acid |
InChI |
InChI=1S/C19H16N2O2/c20-16-11-10-14(19(22)23)12-18(16)21-17-9-5-4-8-15(17)13-6-2-1-3-7-13/h1-12,21H,20H2,(H,22,23) |
InChI-Schlüssel |
BXNBCHUEKQOBKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=C(C=CC(=C3)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13087779.png)


![1'-Benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13087791.png)
![tert-Butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13087794.png)


